Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate ester group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced by reacting the benzofuran core with 4-methylpiperazine in the presence of a suitable coupling agent, such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran ring system may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.
Olanzapine: An antipsychotic drug containing a benzofuran ring system.
Nintedanib: A kinase inhibitor with structural similarities in the piperazine moiety.
Uniqueness
Ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate is unique due to its specific combination of a benzofuran ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not observed in other similar compounds.
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
ethyl 3-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-3-21-17(20)16-14(12-19-10-8-18(2)9-11-19)13-6-4-5-7-15(13)22-16/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
HGXWZCJJKSYEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCN(CC3)C |
Origin of Product |
United States |
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